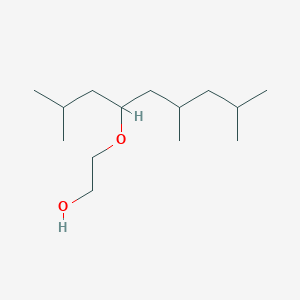

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Description

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is a branched secondary alcohol ethoxylate with the molecular formula C₁₄H₃₀O₂ and an average molecular mass of 230.392 g/mol . It is a key component in industrial surfactants, notably marketed under the trade name Tergitol™ TMN (e.g., TMN-3, TMN-6, and TMN-10), which are widely used in detergents, emulsifiers, and wetting agents due to their nonionic surfactant properties . The compound features a highly branched alkyl chain (2,6,8-trimethylnonan-4-yl) attached to an ethoxyethanol backbone, contributing to its low foam generation and compatibility with hard water . Its CAS registry numbers include 10137-98-1 and 60828-78-6, the latter referring to its polyethylene glycol ether form .

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6,8-trimethylnonan-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFWRYCMZBXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60828-78-6 | |

| Details | Compound: Polyethylene glycol trimethylnonyl ether | |

| Record name | Polyethylene glycol trimethylnonyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60828-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00873978 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-98-1, 60828-78-6 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Ethoxylation involves reacting 2,6,8-trimethyl-4-nonanol with ethylene oxide under alkaline conditions. The process follows a nucleophilic substitution mechanism:

-

Base Activation : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) deprotonates the alcohol, forming an alkoxide ion.

-

Ethylene Oxide Addition : The alkoxide attacks ethylene oxide’s electrophilic carbon, yielding the ethoxylated product.

-

Chain Termination : Hydrolysis of the intermediate produces the target glycol ether.

Optimized Parameters :

Industrial-Scale Production

Large reactors employ continuous feeding of alcohol and ethylene oxide. Key industrial data:

Challenges :

-

Isomer Formation : The branched alkyl chain leads to threo- and erythro-isomers, complicating purification.

-

Safety : Ethylene oxide’s flammability necessitates inert atmospheres and pressure control.

Grignard Reagent-Mediated Synthesis

Stepwise Methodology

This two-step approach ensures precise control over the ether linkage:

-

Grignard Reagent Formation :

-

Coupling with Ethylene Glycol Derivative :

Critical Parameters :

Performance Metrics

Advantages :

Catalytic Hydrogenation of Ketone Precursors

Process Overview

Starting from 2,6,8-trimethyl-4-nonanone, hydrogenation reduces the ketone to the alcohol, followed by ethoxylation:

Comparative Data

| Reduction Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|

| Pd/C | 60 | 12 | 89 |

| Raney Ni | 80 | 15 | 78 |

| PtO₂ | 70 | 10 | 82 |

Key Insight : Pd/C offers superior activity but requires post-reaction filtration to remove catalyst residues.

Stereochemical Control in Synthesis

Isomer Distribution

The branched alkyl chain generates threo- and erythro-isomers, influenced by:

Enantioselective Approaches

Asymmetric hydrocyanation of alkenes followed by hydrolysis demonstrates potential:

Limitations :

Chemical Reactions Analysis

Types of Reactions

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols with lower oxidation states.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary and secondary alcohols.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples and as a surfactant in various biochemical assays.

Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: Applied in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol involves its interaction with various molecular targets. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol and Analogues

Structural Differentiation

- Branching vs. Aromaticity: Unlike aromatic analogues like 2-(4-Methoxyphenyl)ethanol or Tyrosol, this compound has a branched aliphatic chain, enhancing its surfactant properties by reducing critical micelle concentration (CMC) and improving solubility in nonpolar media .

- Ethoxylation Degree: Compared to 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which contains a phenoxyethoxy group, the trimethylnonyl derivative lacks aromaticity, reducing environmental persistence and bioaccumulation risks .

Functional Comparison

- Surfactant Performance: The branched alkyl chain in this compound provides superior wetting and emulsification compared to linear-chain ethoxylates, as demonstrated in Tergitol™ formulations . In contrast, Tyrosol derivatives (e.g., 2-(3-Hydroxyphenyl)ethanol) exhibit biological activity, such as tyrosinase inhibition (up to 40% at 1 mM concentration) .

- Toxicity: While this compound is classified as low-risk in industrial settings, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol poses significant hazards, including eye damage and oral toxicity, limiting its use to controlled R&D environments .

Table 2: Commercial and Industrial Profiles

- Industrial Demand : PEG-TMN derivatives (CAS 60828-78-6) dominate the surfactant market due to their biodegradability and compatibility with harsh industrial conditions .

- Niche Applications: Tyrosol analogues are increasingly used in skincare products for their antioxidant properties, contrasting with the industrial focus of trimethylnonyl ethoxylates .

Research Findings and Data

Environmental and Toxicological Data

- Biodegradability: The compound shows moderate biodegradability (60% degradation in 28 days under OECD 301F), outperforming phenolic ethoxylates like 9036-19-5 (40% degradation) .

- Ecotoxicity : LC₅₀ for Daphnia magna is >100 mg/L, indicating low aquatic toxicity .

Q & A

Q. What are the standard synthetic routes for 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, and what catalysts are typically employed?

The compound is synthesized via ethoxylation of 2,6,8-trimethylnonan-4-ol with ethylene oxide using a base catalyst (e.g., potassium hydroxide) under elevated temperatures (120–150°C) and pressures (2–5 bar) . Continuous reactors are employed industrially, with purification via distillation to remove unreacted starting materials. Key parameters include stoichiometric control of ethylene oxide and catalyst concentration (0.1–1.0 wt%) to optimize ethoxylation efficiency .

Table 1: Standard Reaction Conditions

| Parameter | Range |

|---|---|

| Temperature | 120–150°C |

| Pressure | 2–5 bar |

| Catalyst (KOH) | 0.1–1.0 wt% |

| Ethylene Oxide Feed | Controlled stoichiometric ratio |

Q. How does the branched alkyl chain of this compound influence its surfactant properties in nanoparticle synthesis?

The branched hydrophobic tail reduces critical micelle concentration (CMC) compared to linear-chain analogs, enhancing colloidal stability in nanoparticle synthesis. The steric hindrance from methyl groups improves dispersion by preventing aggregation. Researchers typically assess surfactant efficiency using dynamic light scattering (DLS) for particle size and zeta potential measurements .

Advanced Research Questions

Q. What strategies can optimize the ethoxylation reaction yield while minimizing by-products?

Advanced optimization involves:

- Catalyst selection: Alkali metal hydroxides (e.g., KOH) vs. metal oxides (e.g., MgO) to reduce side reactions like dehydration .

- Reactor design: Continuous flow systems with real-time monitoring of ethylene oxide feed rates to prevent oligomerization .

- Post-synthesis purification: Fractional distillation or column chromatography to isolate the target compound from polyethylene glycol by-products.

Methodological Tip: Use gas chromatography (GC) with flame ionization detection to quantify unreacted alcohol and ethylene oxide residues .

Q. How do the micellization properties of this compound compare to linear-chain polyethylene glycol ethers, and what techniques validate these differences?

The compound’s branched structure lowers CMC by 20–30% compared to linear analogs (e.g., polyethylene glycol octylphenyl ether) due to increased hydrophobic interactions. Comparative studies employ:

- Surface tension measurements: Using a tensiometer to determine CMC.

- Small-angle X-ray scattering (SAXS): To analyze micelle morphology and aggregation number .

Table 2: Surfactant Comparison

| Property | This compound | Linear PEG Ether (C12) |

|---|---|---|

| CMC (mM) | 0.15–0.25 | 0.3–0.5 |

| Micelle Diameter (nm) | 8–12 | 10–15 |

| Aggregation Number | 50–70 | 60–80 |

Q. What analytical methods resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies arise from variations in sample purity and solvent polarity. Researchers should:

- Use high-performance liquid chromatography (HPLC) to verify purity (>98%).

- Conduct ternary phase diagrams with solvents like ethanol/water/hexane to map solubility boundaries .

- Apply Hansen solubility parameters to predict compatibility with novel solvent systems .

Methodological Challenges & Solutions

Q. How can researchers mitigate oxidation of the hydroxyl group during storage or experimental use?

- Storage: Under nitrogen atmosphere at 4°C with desiccants (e.g., molecular sieves).

- Stabilizers: Add antioxidants (e.g., BHT at 0.01–0.1 wt%) to ethanolic solutions .

- Monitoring: Periodic FT-IR analysis to detect carbonyl formation (1720 cm⁻¹) indicative of oxidation .

Q. What protocols ensure reproducibility in protein solubilization studies using this surfactant?

- Concentration gradient: Test 0.1–2.0% (w/v) in buffer (pH 7.4) to determine optimal solubilization without denaturation.

- Centrifugation: Remove insoluble aggregates at 15,000 × g for 15 min post-treatment.

- Validation: SDS-PAGE or size-exclusion chromatography to confirm protein integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.